3-[[4-(Oxolan-3-yloxy)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(Oxolan-3-yloxy)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK).
Wirkmechanismus
TAK-659 is a selective inhibitor of SYK, which is a non-receptor tyrosine kinase that is involved in the activation of immune cells. SYK plays a critical role in the activation of B cells and mast cells, which are involved in the immune response. Inhibition of SYK by TAK-659 may reduce inflammation and prevent damage to tissues in autoimmune diseases. TAK-659 has also been shown to induce apoptosis in cancer cells by inhibiting the activation of the B-cell receptor signaling pathway.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the activation of immune cells, reduce inflammation, and prevent damage to tissues in autoimmune diseases. TAK-659 has also been shown to induce apoptosis in cancer cells. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its selectivity for SYK, which reduces the risk of off-target effects. TAK-659 also has good oral bioavailability and a long half-life, which makes it a suitable candidate for oral administration. However, one limitation of TAK-659 is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research on TAK-659. One direction is to study the efficacy of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study the efficacy of TAK-659 in the treatment of certain types of cancer, such as lymphoma and leukemia. In addition, further studies are needed to understand the mechanism of action of TAK-659 and to identify potential off-target effects.
Synthesemethoden
TAK-659 is synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The first step involves the reaction of 4-(oxolan-3-yloxy)benzaldehyde with piperidine to form 4-(oxolan-3-yloxy)piperidine. The second step involves the reaction of 4-(oxolan-3-yloxy)piperidine with 4-bromo-1-butanol to form 3-[4-(oxolan-3-yloxy)piperidin-1-yl]butan-1-ol. The final step involves the reaction of 3-[4-(oxolan-3-yloxy)piperidin-1-yl]butan-1-ol with 1,4-dihydro-1,2,4-triazol-5-one to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has potential applications in various fields, including medicine and agriculture. In medicine, TAK-659 is being studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. TAK-659 has been shown to inhibit SYK, which is involved in the activation of immune cells. Inhibition of SYK may reduce inflammation and prevent damage to tissues in autoimmune diseases. TAK-659 is also being studied for its potential use in the treatment of certain types of cancer, such as lymphoma and leukemia. In agriculture, TAK-659 is being studied for its potential use as a fungicide to protect crops from fungal infections.
Eigenschaften
IUPAC Name |
3-[[4-(oxolan-3-yloxy)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c17-12-13-11(14-15-12)7-16-4-1-9(2-5-16)19-10-3-6-18-8-10/h9-10H,1-8H2,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYPARHFHHLGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2CCOC2)CC3=NNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.